molecular formula C11H15Cl B024749 p-tert-Butylbenzyl chloride CAS No. 19692-45-6

p-tert-Butylbenzyl chloride

Cat. No. B024749
CAS RN: 19692-45-6
M. Wt: 182.69 g/mol
InChI Key: WAXIFMGAKWIFDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-tert-Butylbenzyl chloride can be achieved from tert-butylbenzene with paraformaldehyde and hydrochloric acid under optimum conditions, including a specific reactant ratio, reaction temperature of 80-85°C, reaction time of 15 hours, and the use of phosphoric acid as a catalyst (Wang Da-wei, 2003).

Molecular Structure Analysis

While specific studies on the detailed molecular structure analysis of p-tert-Butylbenzyl chloride were not identified, the general approach involves utilizing spectroscopic methods such as NMR and IR spectroscopy, alongside X-ray crystallography for structural elucidation of related compounds. These techniques help in understanding the spatial arrangement and bonding within the molecule.

Chemical Reactions and Properties

p-tert-Butylbenzyl chloride participates in various chemical reactions, including photosolvolysis in tert-butyl alcohol, indicating its reactivity under light-induced conditions and its potential to undergo solvolysis product formation through excited states (S. J. Cristol & T. Bindel, 1981). Additionally, it serves as a precursor in the synthesis of complex organometallic compounds, demonstrating its versatility in chemical synthesis.

Scientific Research Applications

  • Biomedical Applications : Poly(styrene/-tert-butoxy--vinylbenzyl-polyglycidol) microspheres with covalently immobilized proteins, involving p-tert-Butylbenzyl chloride, are suitable for optical biosensors and medical diagnostic tests. These tests are particularly effective in detecting Helicobacter pylori antibodies in blood serum (Basinska & Slomkowski, 2012).

  • Chemical Synthesis : p-tert-Butylbenzyl chloride can be synthesized from tert-butylbenzene, paraformaldehyde, and hydrochloric acid, using phosphoric acid as a catalyst. This synthesis method highlights its application in chemical manufacturing processes (Wang Da-wei, 2003).

  • Photochemical Studies : The compound plays a role in the photosolvolysis of benzyl chlorides in tert-butyl alcohol. This process involves two triplet states, with implications for understanding chemical reactions under light exposure (Cristol & Bindel, 1981).

  • Herbicidal Activities : Derivatives of p-tert-Butylbenzyl chloride, specifically 1-(4-tert-butylbenzyl)uracil, show promising herbicidal activities against Brassica napus, indicating its potential use in agriculture (Li Gong-chu, 2013).

  • Molecular Conformation Studies : Research involving the isolation of conformational isomers of p-tert-butylcalix[6]arene, which includes p-tert-butylbenzyl ether derivatives, contributes to the understanding of molecular conformation in chemistry (Neri et al., 1993).

  • Catalysis : Schiff Base-Cu(II) systems immobilized on polymer supports, involving p-tert-butylbenzyl chloride, show high oxidation degree and selectivity in the production of diphenoquinone from 2,6-di-tert-butylphenol. This has implications for industrial catalysis (Owsik et al., 2006).

Safety And Hazards

When handling p-tert-Butylbenzyl chloride, it is advised to wash face, hands, and any exposed skin thoroughly after handling . It is also recommended to wear protective gloves, clothing, eye protection, and face protection . The compound should be used only outdoors or in a well-ventilated area, and inhalation of dust, fume, gas, mist, vapors, or spray should be avoided . It should be kept away from heat, sparks, open flames, and hot surfaces .

Relevant Papers

Several relevant papers were retrieved during the search. These include a patent describing a synthesis method of p-tert-butyl benzyl chloride , a paper discussing the covalent modification of primers for improving PCR amplification specificity and yield , and a paper providing an overview on the green synthesis and removal methods of pyridaben .

properties

IUPAC Name

1-tert-butyl-4-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXIFMGAKWIFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066516
Record name p-tert-Butylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-tert-Butylbenzyl chloride

CAS RN

19692-45-6
Record name 4-tert-Butylbenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19692-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019692456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-tert-Butylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(tert-butyl)-alpha-chlorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.284
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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